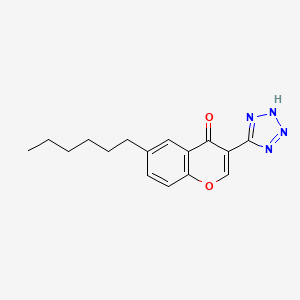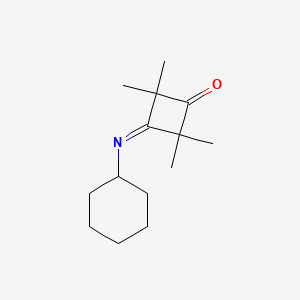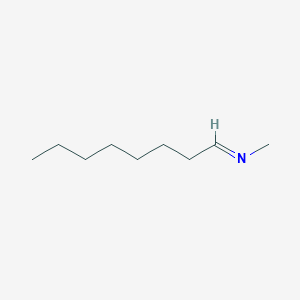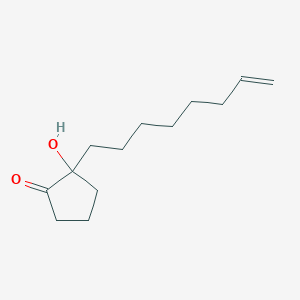![molecular formula C19H24OSi B14648646 Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl- CAS No. 51519-05-2](/img/structure/B14648646.png)
Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-, is an organosilicon compound with the molecular formula C19H24OSi . This compound is characterized by the presence of a silane group bonded to a [(1,1-diphenyl-3-butenyl)oxy] moiety. The compound is notable for its applications in various fields, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-, typically involves the reaction of trimethylchlorosilane with [(1,1-diphenyl-3-butenyl)oxy] lithium reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually stirred at low temperatures to ensure complete conversion and to avoid side reactions .
Industrial Production Methods
In an industrial setting, the production of Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The silane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes are often used as reducing agents in the presence of catalysts such as palladium or platinum.
Substitution: Halogenated reagents and Lewis acids are typically employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding reduced organic compounds.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl- exerts its effects involves the interaction of the silane group with various molecular targets. The silicon-oxygen bond in the compound is highly reactive, allowing it to participate in a range of chemical transformations. The compound can act as a radical H-donor or hydride donor, facilitating reductions and other reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl compounds: These compounds share the trimethylsilyl group but differ in the attached organic moiety.
Diphenylsilane: Contains a diphenylsilane group but lacks the [(1,1-diphenyl-3-butenyl)oxy] moiety.
Phenylsilanes: Similar in structure but with different substituents on the silicon atom.
Uniqueness
Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-, is unique due to the presence of both the [(1,1-diphenyl-3-butenyl)oxy] group and the trimethylsilyl group. This combination imparts distinct reactivity and properties, making it valuable in specific applications where other silanes may not be suitable .
Propriétés
Numéro CAS |
51519-05-2 |
|---|---|
Formule moléculaire |
C19H24OSi |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
1,1-diphenylbut-3-enoxy(trimethyl)silane |
InChI |
InChI=1S/C19H24OSi/c1-5-16-19(20-21(2,3)4,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h5-15H,1,16H2,2-4H3 |
Clé InChI |
RRVJCAQNDPXWFI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



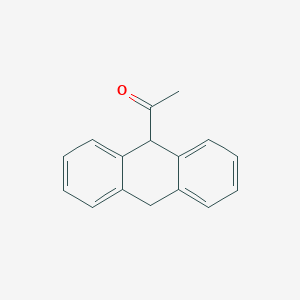
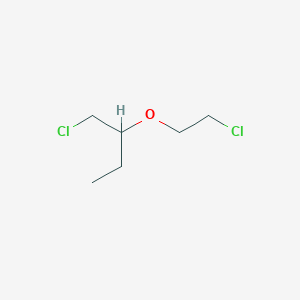
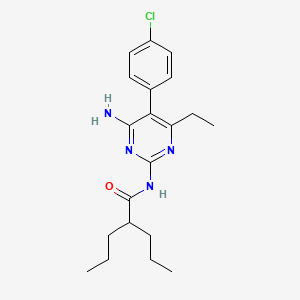

![4-[(E)-(1-Oxo-2-phenyl-3H-1lambda~5~-indol-3-ylidene)amino]benzonitrile](/img/structure/B14648592.png)

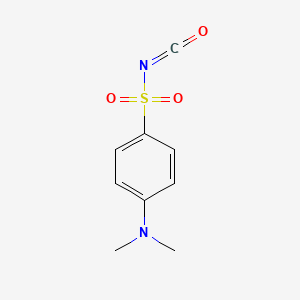
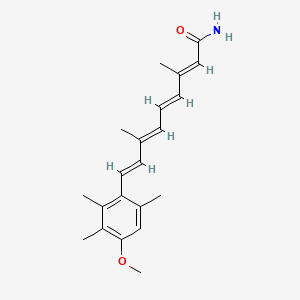
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole](/img/structure/B14648610.png)
